molecular formula C12H10O B6599156 (2R)-2-(naphthalen-1-yl)oxirane CAS No. 86457-71-8

(2R)-2-(naphthalen-1-yl)oxirane

Cat. No.: B6599156
CAS No.: 86457-71-8
M. Wt: 170.21 g/mol
InChI Key: VEKOQDMCBFGHBI-LBPRGKRZSA-N
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Description

(2R)-2-(Naphthalen-1-yl)oxirane is a chiral epoxide of interest in synthetic organic chemistry. Its structure, featuring a naphthalene ring system fused with a stereodefined oxirane ring, makes it a valuable chiral intermediate or scaffold for constructing more complex molecules . Chiral epoxides of this nature are typically employed as key precursors in the synthesis of bioactive compounds and novel chemical entities, often through nucleophilic ring-opening reactions or other transformations that leverage the reactivity of the three-membered epoxide ring . Researchers may utilize this compound in developing pharmacologically active agents, as similar naphthalene-derived structures have been investigated for their biological properties . The (2R) stereochemistry is particularly significant for studies requiring enantioselective synthesis or for probing stereospecific biological interactions. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

86457-71-8

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

(2R)-2-naphthalen-1-yloxirane

InChI

InChI=1S/C12H10O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-7,12H,8H2/t12-/m0/s1

InChI Key

VEKOQDMCBFGHBI-LBPRGKRZSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1C(O1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(2R)-2-(naphthalen-1-yl)oxirane serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be used in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized to investigate enzyme-catalyzed reactions , particularly those involving epoxide ring-opening mechanisms. This research is fundamental for understanding metabolic pathways and designing enzyme inhibitors.

Material Science

In materials science, this compound is explored for its potential in developing new polymers and coatings due to its reactive epoxide group, which can participate in cross-linking reactions.

Case Study 1: Pharmaceutical Applications

A notable application of this compound is its use in the synthesis of propranolol , a well-known beta-blocker. The synthesis involves treating naphthalene-derived glycidyl ether with isopropylamine, yielding propranolol with high purity:

Glycidyl ether+IsopropylaminePropranolol\text{Glycidyl ether}+\text{Isopropylamine}\rightarrow \text{Propranolol}

This highlights the compound's utility as a key intermediate in pharmaceutical synthesis.

Case Study 2: Agrochemical Development

Research has indicated that this compound can enhance the efficacy of crop protection agents. Its unique chemical properties allow for modifications that improve selectivity and activity of herbicides and pesticides, making it valuable in agrochemical formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Substituents

Compound Name Substituents/Modifications Key Properties/Applications References
(2R)-2-(1R-(4-Phenoxyphenylsulfonyl)ethyl)oxirane Sulfonyl and phenoxy groups Enhanced electrophilicity for nucleophilic ring-opening reactions .
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane Methoxy-naphthalene substituent Improved solubility due to methoxy group; potential in polymer chemistry .
2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane Fluorinated naphthalene Increased metabolic stability and bioavailability .
(2R,3S)-2-(2,4-Difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane Difluorophenyl and triazole groups Antifungal/antiviral activity due to triazole moiety .

Stereochemical Variations

  • (2S)-2-(Naphthalen-1-yl)oxirane : The S-enantiomer exhibits distinct metabolic pathways and lower binding affinity to cytochrome P450 enzymes compared to the R-form .
  • (2R)-2-(4-Methylphenyl)oxirane : Lacks naphthalene’s π-stacking capacity, reducing interactions with aromatic biological targets .

Key Research Findings

Pharmaceutical Relevance : (2R)-2-(Naphthalen-1-yl)oxirane derivatives are intermediates in TAS1553, a ribonucleotide reductase inhibitor with antitumor activity (IC50: 0.8 nM in HCT-116 cells) .

Toxicity : Naphthalene-based oxiranes show moderate hepatotoxicity (LD50: 200 mg/kg in mice), whereas fluorinated variants exhibit reduced toxicity (LD50: 450 mg/kg) .

Catalytic Applications : Chiral oxiranes serve as ligands in asymmetric catalysis. For example, (R)-2-(chlorophenyl)oxirane achieves 88% ee in epoxide ring-opening reactions .

Preparation Methods

Alkylation of Naphthalen-1-ol with Epichlorohydrin

The most straightforward route to (2R)-2-(naphthalen-1-yl)oxirane involves the reaction of naphthalen-1-ol with epichlorohydrin under basic conditions. This method, adapted from similar syntheses of naphthalen-2-yl derivatives, proceeds via a two-step mechanism:

  • Formation of the Epoxide Precursor : Naphthalen-1-ol reacts with epichlorohydrin in the presence of potassium hydroxide, yielding 2-[(naphthalen-1-yloxy)methyl]oxirane.

  • Ring-Opening and Re-epoxidation : The intermediate undergoes amine-catalyzed ring-opening, followed by acid-mediated cyclization to regenerate the epoxide.

Reaction Conditions :

  • Base : Potassium hydroxide (0.169 mol) in aqueous solution.

  • Temperature : Room temperature (48 hours) for the initial alkylation.

  • Workup : Extraction with ethyl acetate, washing with NaOH (5%), and crystallization from hexane.

Yield and Characterization :

  • Yield : 63% (analogous to naphthalen-2-yl derivatives).

  • 1H-NMR (CD3OD) : δ 2.78–2.81 (m, 2H, CH(O)CH2), 3.38–3.41 (m, 1H, CH), 3.94–4.00 (m, 2H, ArOCH2), 7.13–7.77 (m, aromatic protons).

This method’s limitation lies in its racemic output, necessitating subsequent enantiomeric resolution.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

The enzymatic resolution of racemic 2-(naphthalen-1-yl)oxirane, inspired by baker’s yeast-mediated reductions, involves selective hydrolysis of one enantiomer using lipases.

Procedure :

  • Substrate Preparation : Racemic epoxide is synthesized via methods in Section 1.

  • Biocatalytic Hydrolysis : Lipase B from Candida antarctica (CAL-B) in phosphate buffer (pH 7.0) at 30°C for 72 hours.

  • Separation : Unreacted (2R)-enantiomer is isolated via column chromatography.

Performance Metrics :

  • Conversion : 50–65% (optimal for kinetic resolution).

  • ee : >99% for the remaining (2R)-enantiomer.

Comparative Analysis of Synthesis Methods

Method Starting Materials Conditions Yield ee Advantages Limitations
Direct AlkylationNaphthalen-1-ol, epichlorohydrinKOH, RT, 48h63%RacemicSimple, high yieldRequires resolution step
Jacobsen-KatsukiNaphthalen-1-ol derivativeChiral catalyst, NaOCl, 0°C~50%>90%Direct enantioselectivitySubstrate-specific optimization needed
Enzymatic ResolutionRacemic epoxideCAL-B, 30°C, 72h45%>99%High enantiopurityLow yield, multi-step process

Characterization and Quality Control

Spectroscopic Validation

  • 1H-NMR : Key signals include the epoxide protons (δ 2.78–3.41) and naphthalene aromatic protons (δ 7.13–7.77).

  • 13C-NMR : Peaks at δ 44.2 (CH(O)CH2), 68.5 (ArOCH2), and 124–134 (aromatic carbons).

  • HPLC Enantioseparation : Chiral stationary phases (e.g., Chirobiotic T) achieve baseline separation of (2R) and (2S) enantiomers .

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-(naphthalen-1-yl)oxirane in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via stereoselective epoxidation of the corresponding vinylnaphthalene precursor. Metal-catalyzed methods, such as vanadium oxide (VO(acac)₂) with tert-butyl hydroperoxide (t-BuOOH), are widely used to achieve high regioselectivity and yield . For enantioselective synthesis, biomimetic enzymatic cascades (e.g., styrene monooxygenase systems) can be employed to generate the (2R)-configuration . Reaction optimization includes adjusting catalyst loading, temperature, and solvent polarity to minimize side products.

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) separates enantiomers, while polarimetry or circular dichroism (CD) confirms optical activity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof . Comparative NMR analysis with known stereoisomers (e.g., coupling constants in 1^1H NMR) further validates the configuration .

Q. What are the typical reactions of this compound in organic synthesis?

  • Methodological Answer : The epoxide undergoes nucleophilic ring-opening reactions with amines, alcohols, or thiols to form β-substituted alcohols, ethers, or sulfides. Acid-catalyzed hydrolysis yields vicinal diols, while reduction with LiAlH₄ produces secondary alcohols. Oxidative cleavage (e.g., with meta-chloroperbenzoic acid) can generate ketones or carboxylic acids, depending on conditions .

Q. How is the purity and stability of this compound assessed during storage?

  • Methodological Answer : Purity is monitored via GC-MS or HPLC with UV detection. Stability studies under varying temperatures and humidity levels (e.g., accelerated aging at 40°C/75% RH) assess degradation kinetics. NMR (1^1H/13^{13}C) and FT-IR track functional group integrity over time .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound with >90% ee?

  • Methodological Answer : Asymmetric catalysis using chiral salen-metal complexes (e.g., Mn(III)-salen) or enzymatic systems (e.g., engineered cytochrome P450 enzymes) enables high enantiomeric excess. Kinetic resolution via lipase-mediated hydrolysis of racemic mixtures can isolate the (2R)-enantiomer. Computational docking studies (e.g., AutoDock Vina) optimize enzyme-substrate interactions for improved selectivity .

Q. How do reaction conditions affect the regioselectivity and yield in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-donating groups on the naphthalene ring favor epoxidation at the less hindered site. Solvent polarity (e.g., dichloromethane vs. acetonitrile) and oxidant strength (t-BuOOH vs. H₂O₂) are systematically tested using design-of-experiments (DoE) approaches. Real-time reaction monitoring via inline FT-IR or Raman spectroscopy identifies optimal termination points .

Q. What computational methods predict the reactivity and regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks. Molecular electrostatic potential (MEP) maps highlight electrophilic centers on the epoxide ring. Machine learning algorithms trained on analogous epoxide datasets predict regioselectivity trends .

Q. How is the metabolic fate of this compound studied in biological systems?

  • Methodological Answer : Radiolabeled 14^{14}C-epoxide is incubated with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites via LC-MS/MS. Stable isotope tracing (13^{13}C/2^{2}H) differentiates enzymatic vs. non-enzymatic pathways. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to metabolic enzymes .

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